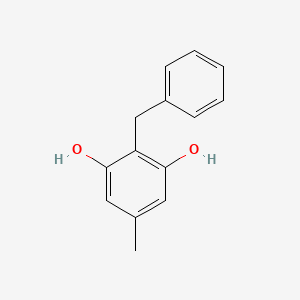
2-Benzyl-5-methylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds typically involves reactions at the benzylic position . For instance, an SN2 type mechanism can occur, where a nucleophile attacks the carbon at the same time that electrons kick off onto a leaving group .Molecular Structure Analysis
The molecular formula of “2-Benzyl-5-methylbenzene-1,3-diol” is C14H14O2. The molecular weight is 214.264.Chemical Reactions Analysis
Reactions at the benzylic position are common in compounds like “2-Benzyl-5-methylbenzene-1,3-diol”. These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .Aplicaciones Científicas De Investigación
Chromatography and Mass Spectrometry
2-Benzyl-5-methylbenzene-1,3-diol: is utilized in chromatography and mass spectrometry as a standard or reference compound. Its well-defined structure and properties help in calibrating instruments and ensuring accurate measurements in analytical procedures .
Antioxidant Research
This compound has been studied for its antioxidant properties. Researchers have synthesized derivatives of methylbenzenediol to evaluate their ability to scavenge free radicals, which is crucial in understanding the compound’s potential in preventing oxidative stress-related diseases .
Organic Synthesis
In the field of organic synthesis, 2-Benzyl-5-methylbenzene-1,3-diol serves as a precursor or intermediate. It’s involved in various chemical reactions, including electrophilic aromatic substitution, which is fundamental in constructing complex organic molecules .
Material Science
Benzenediols, including 2-Benzyl-5-methylbenzene-1,3-diol , are key in developing advanced materials. Their phenolic structure allows them to participate in polymerization reactions, leading to new polymeric materials with potential industrial applications .
Cosmetic Formulations
The phenolic nature of 2-Benzyl-5-methylbenzene-1,3-diol makes it a candidate for cosmetic formulations. Its properties could be harnessed for developing skincare products, although specific applications in cosmetics for this compound are not directly cited in the available literature .
Food Industry Applications
While direct references to the use of 2-Benzyl-5-methylbenzene-1,3-diol in the food industry are not readily available, related compounds are often used as additives or preservatives due to their antioxidant properties. This suggests potential applications in maintaining food quality and shelf-life .
Industrial Uses
Benzenediols, including 2-Benzyl-5-methylbenzene-1,3-diol , find industrial uses as intermediates in the synthesis of various chemicals. Their reactivity makes them valuable in the production of dyes, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action for reactions involving “2-Benzyl-5-methylbenzene-1,3-diol” likely involves electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Direcciones Futuras
Propiedades
IUPAC Name |
2-benzyl-5-methylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-7-13(15)12(14(16)8-10)9-11-5-3-2-4-6-11/h2-8,15-16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIYTKKUVTVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721876 |
Source


|
| Record name | 2-Benzyl-5-methylbenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-methylbenzene-1,3-diol | |
CAS RN |
36776-44-0 |
Source


|
| Record name | 2-Benzyl-5-methylbenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

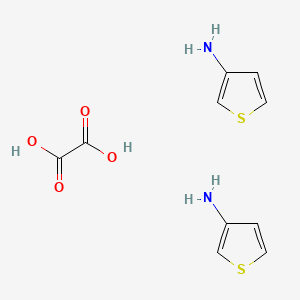
![(Z)-4-(diethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583707.png)
![6-butyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583709.png)
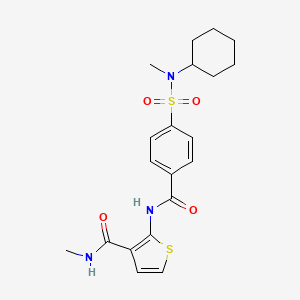
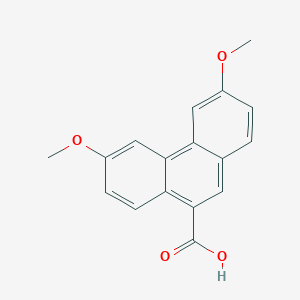
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2583716.png)
![N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2583717.png)

![tert-Butyl-[2-[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]ethoxy]dimethylsilane](/img/structure/B2583719.png)
![3-amino-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B2583722.png)
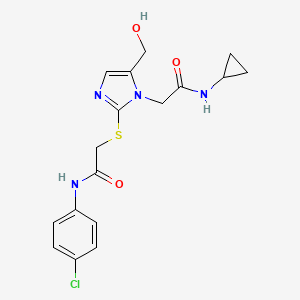
![N-[(1-aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B2583725.png)
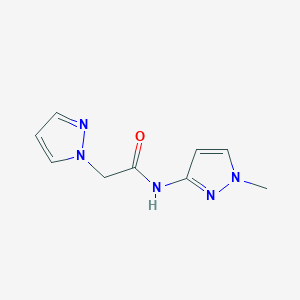
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2583728.png)